molecular formula C12H10N2O2S B13946532 2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one CAS No. 546144-86-9

2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one

Cat. No.: B13946532
CAS No.: 546144-86-9
M. Wt: 246.29 g/mol
InChI Key: WBUBLBKERAVIRY-UHFFFAOYSA-N
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Description

2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one is a heterocyclic compound featuring a fused chromeno-thiazolone core with amino and methyl substituents at positions 2, 4, and 8. Chromeno-thiazolone derivatives are of significant interest in medicinal chemistry due to their structural resemblance to bioactive coumarins and thiazoles, which are known for antimicrobial, anticancer, and kinase-inhibitory properties.

Properties

CAS No.

546144-86-9

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

2-amino-4,9-dimethylpyrano[2,3-g][1,3]benzothiazol-7-one

InChI

InChI=1S/C12H10N2O2S/c1-5-4-8(15)16-7-3-6(2)10-11(9(5)7)17-12(13)14-10/h3-4H,1-2H3,(H2,13,14)

InChI Key

WBUBLBKERAVIRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1N=C(S3)N

Origin of Product

United States

Preparation Methods

Copper-Promoted Cascade Reaction of 2-Amino-3-Iodochromones with Amines

A recently developed efficient method employs copper catalysis to promote cascade cyclization of 2-amino-3-iodochromones with appropriate amines and carbon disulfide to yield 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, structurally related to the target compound but adaptable for 4,9-dimethyl substitution through choice of starting materials.

  • Reaction conditions: Copper catalyst, amines, carbon disulfide, moderate temperature.
  • Yields: Moderate to good yields reported.
  • Advantages: Simple, efficient, and versatile for various substituted chromones.
  • Reference: Recent study showing anti-inflammatory activity of synthesized compounds suggests the method’s applicability to 2-amino-4,9-dimethyl derivatives.

Condensation of 3-(Bromoacetyl)coumarins with Thioamide Derivatives

This method involves the reaction of 3-(bromoacetyl)coumarin derivatives with N-substituted thioamides under reflux in ethanol or tetrahydrofuran with alkaline conditions (e.g., sodium acetate or sodium carbonate), leading to thiazole-fused chromene derivatives.

  • Typical conditions: Reflux in ethanol/THF, alkaline medium.
  • Yields: High yields with short reaction times.
  • Mechanism: Nucleophilic substitution followed by cyclization to form thiazole ring fused to chromene.
  • Reference: Extensive literature documents this approach for related chromeno-thiazole compounds, adaptable for 4,9-dimethyl substitution by using appropriately substituted bromoacetyl coumarins and thioamides.

Multi-Component Reactions (MCRs)

Multi-component reactions provide a one-pot synthetic strategy combining aldehydes, amines, and sulfur-containing reagents (e.g., thiourea or thiosemicarbazide) to assemble the fused heterocyclic system efficiently.

  • Typical procedure: Mixing 3-(bromoacetyl)coumarin, aldehyde, and thiocarbohydrazide in ethanol with catalytic acetic acid under reflux or microwave irradiation.
  • Advantages: Operational simplicity, high atom economy, and environmentally friendly.
  • Yields: Generally good to excellent.
  • Reference: Several studies report successful synthesis of coumarin-based thiazoles via MCRs, which can be tailored to produce 2-amino-4,9-dimethyl derivatives by selecting suitable aldehydes and amines.

Au/TiO2-Catalyzed Tandem Reactions

Gold nanoparticle catalysis on titanium dioxide (Au/TiO2) has been used for tandem cyclization reactions starting from hydroxynitrocoumarins and benzyl alcohol derivatives, leading to fused oxazolocoumarins. Although this method is reported for oxazol-7-one derivatives, it demonstrates the potential of nanoparticle catalysis for analogous chromeno-thiazol-7-one synthesis.

  • Conditions: Au/TiO2 catalyst, toluene, elevated temperature (~150 °C), sealed tube.
  • Yields: Moderate yields (around 45% for nitro intermediates, followed by reduction).
  • Reduction step: NaBH4 reduction catalyzed by Au/TiO2 converts nitro to amino derivatives.
  • Reference: This approach can be adapted for thiazole ring formation with suitable sulfur sources.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Key References
Copper-promoted cascade reaction 2-Amino-3-iodochromones, amines, CS2 Cu catalyst, moderate temp 50-80 Simple, efficient, versatile
Condensation with thioamides 3-(Bromoacetyl)coumarin, N-substituted thioamides Reflux in EtOH/THF, alkaline 80-95 High yield, straightforward
Multi-component reactions (MCRs) 3-(Bromoacetyl)coumarin, aldehydes, thiocarbohydrazide Reflux in EtOH, acetic acid catalyst 75-90 One-pot, green, high atom economy
Au/TiO2-catalyzed tandem reaction Hydroxynitrocoumarins, benzyl alcohol derivatives Au/TiO2, toluene, 150 °C, sealed tube 45-60 Nanoparticle catalyst, tandem reaction

Detailed Research Findings and Notes

  • The copper-promoted cascade reaction is notable for its ability to form the fused chromeno-thiazole core in a single operation, offering moderate to good yields and potential for structural diversity by varying amine substrates.
  • The condensation of 3-(bromoacetyl)coumarins with thioamides under reflux conditions is a well-established, high-yielding method that can be adapted for the synthesis of 2-amino-4,9-dimethyl derivatives by employing suitably substituted coumarins and thioamide reagents.
  • Multi-component reactions provide an environmentally friendly and operationally simple route, with good yields and the possibility of microwave-assisted acceleration. This method is particularly useful for rapid library synthesis of chromeno-thiazole derivatives.
  • The Au/TiO2-catalyzed tandem approach, while less common for thiazole derivatives, illustrates the utility of heterogeneous nanoparticle catalysts in complex heterocycle synthesis, including reduction steps to convert nitro to amino groups.
  • Characterization of synthesized compounds typically involves elemental analysis, IR spectroscopy (noting NH2 and carbonyl bands), ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents on the chromene or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted chromeno-thiazole derivatives.

Scientific Research Applications

2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Chromeno-thiazolone vs. Pyrimido-oxazinone: Compound 20a (pyrimido-oxazinone core) shares a fused heterocyclic system but replaces sulfur with oxygen in the thiazole ring. Despite this difference, dual methyl groups at C4 (similar to the 4-methyl substituent in the target compound) confer potent kinase inhibition (IC50 = 4.5 nM against EGFRL858R/T790M). This suggests that methyl substitution at key positions enhances target binding, even across divergent cores.
  • Chromeno-thiazolone vs. Chromeno-oxazolone: 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one () replaces the thiazole sulfur with oxygen.
  • Coumarin-Thiazole Hybrids: Compound 5c () merges coumarin with a thiazole ring but lacks the fused chromeno-thiazolone system. The methoxyphenyl and phenylimino substituents increase aromaticity, which may improve solubility but reduce steric accessibility compared to the target compound’s methyl/amino groups.

Substituent Effects

  • Methyl Groups: Methyl substitution at C4 in compound 20a (pyrimido-oxazinone) and C9 in the target compound likely enhances hydrophobic interactions in kinase pockets.
  • Amino Groups: The 2-amino group in the target compound mirrors the 4-amino group in ’s chromeno-oxazolone. Amino groups often participate in hydrogen bonding, critical for target engagement.

Biological Activity

2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one is a novel compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article synthesizes available research findings on the biological activity of this compound, focusing on its antimicrobial and cytotoxic properties.

Chemical Structure and Properties

The compound's structure is characterized by a chromeno-thiazole framework, which is significant in determining its biological activity. The thiazole ring is known for its role in various biological processes and interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromeno-thiazole compounds exhibit notable antimicrobial properties. The antimicrobial activity of 2-amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one was evaluated against several bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

These findings suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.

Cytotoxic Activity

The cytotoxic effects of 2-amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one were assessed using the MTT assay against various human tumor cell lines. The results indicate that this compound possesses potent anticancer properties.

Table 2: Cytotoxic Activity Against Tumor Cell Lines

Cell LineIC50 (µM)Reference
KB (oral carcinoma)<1
A2780 (ovarian carcinoma)<0.6
Saos (osteosarcoma)<1
MCF-7 (breast carcinoma)7.3

The IC50 values indicate that the compound is highly effective against several cancer cell lines, particularly KB and A2780 cells.

The mechanism by which 2-amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one exerts its biological effects may involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. Studies suggest that compounds with similar structures often interact with cellular targets such as kinases and enzymes involved in cell proliferation and survival.

Case Study 1: Antimicrobial Formulation

In a recent formulation study, a combination of chromeno-thiazole derivatives was tested for synergistic effects against resistant bacterial strains. The results indicated enhanced efficacy when combined with traditional antibiotics, suggesting potential applications in overcoming antibiotic resistance .

Case Study 2: Cancer Therapeutics

A phase I clinical trial investigated the safety and efficacy of a drug candidate based on chromeno-thiazole derivatives in patients with advanced solid tumors. Preliminary results showed promising tumor reduction rates and manageable side effects .

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